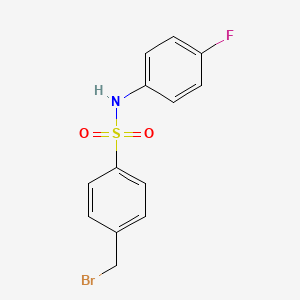

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, also known as BMFPS, is a synthetic organic compound that has been studied extensively for its potential applications in the fields of science and medicine. BMFPS is a member of the benzenesulfonamide family, and is composed of a benzene ring with a sulfonamide group attached to it, as well as a bromomethyl and a fluorophenyl group. It has been studied extensively due to its unique properties, and its potential applications in the fields of medicine and science.

Aplicaciones Científicas De Investigación

Catalytic Activity in Asymmetric Alkylation Reactions

4-(bromomethyl)benzenesulfonamides, including derivatives like 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, have been utilized as quaternization reagents for cinchonidine. These compounds demonstrate significant catalytic activity in asymmetric benzylation reactions, leading to the synthesis of phenylalanine derivatives with high enantioselectivity and yields up to 98% ee (Itsuno, Yamamoto, & Takata, 2014).

Carbonic Anhydrase Inhibition

Benzenesulfonamides like this compound are key in synthesizing compounds with potent inhibitory effects on human carbonic anhydrase isoenzymes. These synthesized derivatives exhibit significant inhibition with nanomolar Ki values against these isoenzymes, implying potential in medical and biochemical applications (Gul et al., 2016).

Supramolecular Architecture and Crystal Structures

The crystal structures of derivatives including N-(4-fluorophenyl)-4-methoxybenzenesulfonamide show distinctive supramolecular architectures, highlighting their potential in material science and crystallography. This derivative forms a three-dimensional architecture through a series of intermolecular interactions (Rodrigues et al., 2015).

Photodynamic Therapy Applications

Compounds containing benzenesulfonamide functionalities have been utilized in the synthesis of new zinc phthalocyanines. These show promising properties for photodynamic therapy applications, particularly in the treatment of cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Conformational and Physicochemical Properties

Studies on compounds like 3-bromo-N-(3-fluorophenyl) benzenesulfonamide, a close relative to this compound, involve conformational analysis and DFT calculations. These investigations provide insights into the molecule's physicochemical properties, aiding in understanding its potential applications (Deng, Liao, Tan, & Liu, 2021).

Isostructural Relationships

Research on isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides, including the fluoro derivative, reveals insights into the adaptability of their three-dimensional crystal-packing modes to different molecular shapes. This adaptability is significant for designing materials with specific crystallographic properties (Gelbrich, Threlfall, & Hursthouse, 2012).

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2 . Bcl-2 is a protein that plays a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .

Mode of Action

If it acts similarly to 4-(4-Fluorophenyl)benzoic acid, it may bind to Bcl-2, influencing the balance of pro-apoptotic and anti-apoptotic signals within the cell . This could potentially lead to the initiation of apoptosis if the balance is tipped towards pro-apoptotic signals .

Biochemical Pathways

If it interacts with bcl-2 like 4-(4-fluorophenyl)benzoic acid, it could influence pathways related to apoptosis, such as the intrinsic mitochondrial pathway .

Result of Action

If it acts like 4-(4-Fluorophenyl)benzoic acid, it could potentially induce apoptosis in cells by altering the balance of pro-apoptotic and anti-apoptotic signals via interaction with Bcl-2 .

Propiedades

IUPAC Name |

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO2S/c14-9-10-1-7-13(8-2-10)19(17,18)16-12-5-3-11(15)4-6-12/h1-8,16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYHVQBHPYZLHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373722 |

Source

|

| Record name | 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

260969-08-2 |

Source

|

| Record name | 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260969-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)